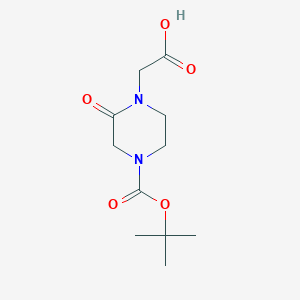

4-N-Boc-2-oxo-piperazine-1-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12(7-9(15)16)8(14)6-13/h4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPTYSXSHRLTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589235 | |

| Record name | [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549506-47-0 | |

| Record name | [4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-N-Boc-2-oxo-piperazine-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-N-Boc-2-oxo-piperazine-1-acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials. This document outlines the experimental protocols, key intermediates, and reaction parameters, supported by quantitative data and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The pathway commences with the selective mono-N-Boc protection of 2-piperazinone. The resulting intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, undergoes N-alkylation at the unprotected nitrogen atom with an appropriate haloacetate ester. The final step involves the hydrolysis of the ester functionality to yield the desired carboxylic acid.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in the accompanying tables for clarity and ease of comparison.

Step 1: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate (Intermediate 1)

The initial step involves the protection of one of the nitrogen atoms of 2-piperazinone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that allows for selective functionalization of the remaining secondary amine in the subsequent step.

Experimental Protocol:

To a stirred solution of 2-piperazinone (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.

Table 1: Reagents and Reaction Conditions for Step 1

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Piperazinone | 1.0 eq | Starting material |

| Di-tert-butyl dicarbonate | 1.1 eq | Boc-protecting agent |

| Solvent | Dichloromethane | - |

| Temperature | Room Temperature | - |

| Reaction Time | 3 - 12 hours | Monitored by TLC |

| Yield | ~95% | Isolated yield |

Step 2: Synthesis of tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate (Intermediate 2)

The second step is the N-alkylation of the mono-Boc-protected piperazinone with an ethyl haloacetate, such as ethyl bromoacetate. This reaction introduces the acetic acid ester moiety at the N1 position.

Experimental Protocol:

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) (1.5 eq) is added. The mixture is stirred at room temperature for a short period before the addition of ethyl bromoacetate (1.2 eq). The reaction is then heated and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate.

Table 2: Reagents and Reaction Conditions for Step 2

| Reagent/Parameter | Molar Ratio/Value | Notes |

| tert-Butyl 3-oxopiperazine-1-carboxylate | 1.0 eq | Intermediate 1 |

| Ethyl Bromoacetate | 1.2 eq | Alkylating agent |

| Potassium Carbonate | 1.5 eq | Base |

| Solvent | N,N-Dimethylformamide | Anhydrous |

| Temperature | 60 - 80 °C | - |

| Reaction Time | 4 - 16 hours | Monitored by TLC |

| Yield | ~80-90% | Isolated yield (estimated based on analogous reactions) |

Step 3: Synthesis of this compound (Final Product)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol:

The ethyl ester intermediate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq), is added, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by TLC until the starting material is no longer present. Upon completion, the THF is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl), resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Table 3: Reagents and Reaction Conditions for Step 3

| Reagent/Parameter | Molar Ratio/Value | Notes |

| tert-Butyl 1-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1,4-dicarboxylate | 1.0 eq | Intermediate 2 |

| Lithium Hydroxide | 2.0 - 3.0 eq | Hydrolyzing agent |

| Solvent | THF/Water | 1:1 or 2:1 ratio |

| Temperature | Room Temperature | - |

| Reaction Time | 2 - 6 hours | Monitored by TLC |

| Yield | >90% | Isolated yield (estimated based on analogous reactions) |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product, highlighting the key transformations and intermediates.

Figure 2: Logical workflow of the synthesis process.

Conclusion

This technical guide details a robust and efficient three-step synthesis of this compound. The described pathway utilizes readily available reagents and employs standard organic chemistry transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of this important chemical entity. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times.

An In-depth Technical Guide on the Physicochemical Properties of 4-N-Boc-2-oxo-piperazine-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a molecule of interest in contemporary drug discovery and development. This document collates available data on its chemical identity and computed properties, outlines general synthetic and analytical considerations, and contextualizes its potential applications, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Structure

This compound is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an acetic acid moiety on the other, with a carbonyl group on the piperazine ring. This trifunctional nature makes it a versatile building block in medicinal chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 549506-47-0[1][2] |

| Molecular Formula | C₁₁H₁₈N₂O₅[1][2] |

| Molecular Weight | 258.27 g/mol [1] |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid[3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O[3] |

| InChI Key | QHPTYSXSHRLTHM-UHFFFAOYSA-N[3] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Exact Mass | 258.12157168 Da | PubChem[3] |

| Topological Polar Surface Area | 87.2 Ų | PubChem[3] |

| Heavy Atom Count | 18 | PubChem[3] |

| Complexity | 361 | PubChem[3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be proposed based on established organic chemistry principles.

3.1. General Synthetic Approach

The synthesis would likely involve the N-alkylation of a suitable Boc-protected piperazinone precursor with a protected haloacetic acid, followed by deprotection of the acid moiety. A plausible synthetic workflow is outlined below.

3.2. Proposed Experimental Protocol (General)

-

N-Alkylation: To a solution of 1-Boc-3-oxopiperazine in an aprotic solvent such as acetonitrile, a mild base (e.g., potassium carbonate) is added. Ethyl bromoacetate is then added dropwise, and the reaction mixture is stirred, likely at an elevated temperature, until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then worked up by filtration to remove the base, and the solvent is removed under reduced pressure. The crude product is purified, for example, by column chromatography.

-

Hydrolysis: The resulting ester is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water. A base such as lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the final product.

3.3. Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be carried out using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the Boc group, the piperazinone ring, and the acetic acid moiety, as well as their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.

Applications in Drug Development

This compound is identified as a bifunctional linker for the development of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is well-suited for this application:

-

The carboxylic acid handle allows for covalent attachment to a ligand for the target protein or the E3 ligase.

-

The Boc-protected amine can be deprotected to reveal a secondary amine, which can then be coupled to the other ligand.

-

The piperazinone core provides a rigid and synthetically tractable scaffold for the linker.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed and to cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the design of PROTACs. While experimental physicochemical data are currently limited, its computed properties and chemical structure suggest it is a versatile and useful building block. Further research to establish its experimental properties and to explore its applications in medicinal chemistry is warranted.

References

In-Depth Technical Guide: Structural Analysis of 4-N-Boc-2-oxo-piperazine-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Boc-2-oxo-piperazine-1-acetic acid is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique structural features of this compound, including a rigid piperazine core, a protected amine for controlled synthesis, and a carboxylic acid handle for conjugation, make it a valuable building block in the design of these targeted protein degraders. This technical guide provides a comprehensive structural analysis of this compound, including its physicochemical properties, and discusses its role in the broader context of PROTAC development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for its application in drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [1] |

| Molecular Weight | 258.27 g/mol | [1][2] |

| CAS Number | 549506-47-0 | [1] |

| Appearance | White to off-white crystalline powder | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 87.2 Ų | [1][2] |

| LogP (calculated) | -0.6 |

Structural Elucidation (Hypothetical Data)

¹H NMR (400 MHz, CDCl₃)

-

δ 1.47 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet.

-

δ 3.30-3.50 (m, 4H): The four protons of the two methylene groups (-CH₂-) within the piperazine ring adjacent to the nitrogen atoms would likely appear as a complex multiplet.

-

δ 3.80 (s, 2H): The two protons of the methylene group (-CH₂-) of the acetic acid side chain would appear as a singlet.

-

δ 4.05 (s, 2H): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group in the piperazine ring would likely appear as a singlet.

-

δ 10.5 (br s, 1H): The acidic proton of the carboxylic acid group would appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR (100 MHz, CDCl₃)

-

δ 28.3: The three equivalent methyl carbons of the tert-butyl group.

-

δ 45.0 - 55.0: The four methylene carbons of the piperazine ring would appear in this region.

-

δ 80.5: The quaternary carbon of the tert-butyl group.

-

δ 154.5: The carbonyl carbon of the Boc protecting group.

-

δ 168.0: The carbonyl carbon of the 2-oxo-piperazine ring.

-

δ 172.0: The carbonyl carbon of the acetic acid group.

Mass Spectrometry (ESI-)

-

[M-H]⁻: Calculated for C₁₁H₁₇N₂O₅⁻ at m/z 257.11. This would be the expected base peak in negative ion mode electrospray ionization.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic strategy can be proposed based on the synthesis of related piperazine derivatives.

Proposed Synthetic Route

A plausible synthetic route could involve the N-alkylation of a pre-formed 4-N-Boc-2-oxopiperazine with a protected haloacetic acid ester, followed by deprotection of the ester to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for N-Alkylation

-

Dissolve 4-N-Boc-2-oxopiperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).

-

Add the haloacetic acid ester (e.g., ethyl bromoacetate) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Ester Hydrolysis

-

Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final carboxylic acid.

Role in PROTACs and Mechanism of Action

This compound serves as a linker in the modular design of PROTACs. The piperazine ring provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[][4][5][6] The protonatable nitrogen of the piperazine ring can also enhance the solubility and cell permeability of the PROTAC molecule.[4][5]

The general mechanism of action for a PROTAC utilizing a piperazine-based linker is illustrated below.

Caption: General mechanism of action for a PROTAC utilizing a piperazine-based linker.

The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[8] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing the disease-causing protein from the cell.[8]

Conclusion

This compound is a key building block in the rapidly evolving field of targeted protein degradation. Its well-defined structure and versatile chemical handles allow for the rational design and synthesis of PROTACs with improved physicochemical and pharmacological properties. This technical guide provides a foundational understanding of its structural characteristics, a plausible synthetic approach, and its crucial role in the mechanism of action of PROTACs, serving as a valuable resource for researchers in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. precisepeg.com [precisepeg.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS 549506-47-0)

Executive Summary: This document provides an in-depth technical overview of the chemical compound with CAS number 549506-47-0. The primary and correctly associated chemical identity for this CAS number is 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester. It is a versatile bifunctional molecule widely utilized as a key building block and linker in medicinal chemistry and pharmaceutical development.[1][2] Notably, it serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.[3][4] This guide consolidates its chemical properties, safety data, and applications, providing researchers, scientists, and drug development professionals with essential information for its handling and use.

Chemical Identification and Properties

4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a carboxymethyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules.[2] The Boc group provides stability and allows for selective deprotection, a crucial feature in multi-step organic synthesis.[5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | [3] |

| Synonyms | 2-Oxo-4-Boc-1-piperazineacetic acid, 4-Boc-1-carboxymethylpiperazin-2-one | [2] |

| CAS Number | 549506-47-0 | [3] |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [2][3] |

| Molecular Weight | 258.27 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 147 - 158 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)O | [6] |

| InChIKey | FCMLWBBLOASUSO-UHFFFAOYSA-N |[6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| XLogP3 | 0.02610 | [] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 87.2 Ų | [] |

| Boiling Point | 456.2 °C at 760 mmHg | [] |

| Density | 1.263 g/cm³ |[] |

Safety and Handling

Comprehensive safety data is crucial for handling this chemical in a research or manufacturing environment. The following information is compiled from available safety data sheets.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8][9] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][8][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |[8][9][10] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[9][11]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[9][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).[10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Recommended storage is at room temperature or under refrigerated conditions (0-8 °C).[2][][8]

Applications in Research and Development

The unique bifunctional nature of CAS 549506-47-0, possessing both a protected amine and a carboxylic acid, makes it a valuable linker molecule in the synthesis of complex pharmaceutical agents.[4]

-

PROTAC Synthesis: This compound is primarily used as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker's length, rigidity, and composition are critical for the efficacy of the PROTAC, and this piperazine-based structure provides a semi-rigid scaffold that can be incorporated into PROTAC design.[][14]

-

Peptide Synthesis: The Boc-protected piperazine core can be incorporated into peptide chains to introduce conformational constraints or to act as a stable, non-natural amino acid analogue. The Boc group is easily removed under acidic conditions, allowing for stepwise peptide chain elongation.[5][15]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders where the piperazine moiety is a common pharmacophore.[1][16][17]

Experimental Protocols and Workflows

The following is a representative experimental protocol for the use of CAS 549506-47-0 in the synthesis of a ligand-linker conjugate, a key step in building a PROTAC molecule via amide bond formation.

Objective: To couple 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester with an amine-functionalized ligand for a protein of interest (POI-NH₂).

Materials:

-

4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (CAS 549506-47-0)

-

Amine-functionalized POI ligand (POI-NH₂)

-

Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes for reagent addition

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Flash chromatography system

-

NMR spectrometer and Mass spectrometer for characterization

Procedure:

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Coupling: To the activated linker solution, add a solution of the POI-NH₂ ligand (1.2 eq) in a minimal amount of anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (POI-NH₂) is consumed (typically 2-6 hours).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired POI-linker conjugate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualized Workflows and Pathways

PROTAC Synthesis Workflow: The synthesis of a PROTAC is a modular process involving the sequential connection of three main components. The compound CAS 549506-47-0 serves as a bifunctional linker in this workflow.

PROTAC Mechanism of Action: Once synthesized, the PROTAC molecule hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System, to selectively eliminate a target protein.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid | C15H22N2O4S | CID 2762253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tenovapharma.com [tenovapharma.com]

- 5. nbinno.com [nbinno.com]

- 6. 76003-29-7 | 4-Boc-2-Oxopiperazine | Amides | Ambeed.com [ambeed.com]

- 8. 549506-47-0|2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 15. peptide.com [peptide.com]

- 16. chemimpex.com [chemimpex.com]

- 17. connectjournals.com [connectjournals.com]

A Technical Guide to the Solubility of 4-N-Boc-2-oxo-piperazine-1-acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-N-Boc-2-oxo-piperazine-1-acetic acid is a valuable building block in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols for its determination and provides a list of potential solvents based on the known characteristics of structurally related compounds.

Introduction

This compound is a bifunctional molecule incorporating a protected piperazinone ring and a carboxylic acid moiety. This structure makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including peptidomimetics and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the acetic acid side chain provides a handle for further derivatization or conjugation.

Understanding the solubility of this compound in organic solvents is paramount for several aspects of its use:

-

Reaction Media: Selecting an appropriate solvent that can dissolve both the starting materials and reagents is crucial for achieving optimal reaction kinetics and yields.

-

Purification: Solubility differences in various solvents are exploited during purification techniques such as recrystallization and chromatography.

-

Formulation: For compounds intended for biological screening, solubility in solvents like dimethyl sulfoxide (DMSO) is a prerequisite for preparing stock solutions.

Due to a lack of specific public data on the solubility of this compound, this guide focuses on providing the necessary tools for researchers to determine this crucial property in their own laboratories.

Predicted Solubility Profile

While quantitative data is not available, an estimation of the solubility of this compound can be made by examining its structural features:

-

Polar Groups: The presence of a carboxylic acid, an amide (in the oxo-piperazine ring), and a carbamate (the Boc group) introduces polarity and hydrogen bonding capabilities, suggesting potential solubility in polar organic solvents.

-

Nonpolar Groups: The tert-butyl group of the Boc protecting group and the piperazine ring itself contribute to some nonpolar character, which may allow for solubility in less polar solvents.

Based on the known solubility of the related compound, N-Boc-piperazine, a range of common organic solvents can be proposed for initial solubility screening.

Potential Organic Solvents for Solubility Testing

The following table summarizes potential organic solvents for determining the solubility of this compound. This selection is based on the qualitative solubility of N-Boc-piperazine and covers a range of polarities.

| Solvent Class | Solvent Name | Rationale for Inclusion |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Excellent solvent for a wide range of organic compounds; commonly used for stock solutions in biological assays. |

| N,N-Dimethylformamide (DMF) | High polarity, good for dissolving amides and carboxylic acids. | |

| Acetonitrile (ACN) | Medium polarity, often used in chromatography. | |

| Protic Polar | Methanol (MeOH) | Capable of hydrogen bonding; effective at dissolving polar compounds. |

| Ethanol (EtOH) | Similar to methanol but slightly less polar. | |

| Chlorinated | Dichloromethane (DCM) | Good solvent for a wide range of organic compounds of moderate polarity. |

| Chloroform | Similar to DCM. | |

| Ethers | Tetrahydrofuran (THF) | Aprotic ether with moderate polarity. |

| 1,4-Dioxane | Cyclic ether, often used in organic synthesis. | |

| Esters | Ethyl Acetate (EtOAc) | Medium polarity, commonly used for extraction and chromatography. |

Experimental Protocols for Solubility Determination

Two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility method.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation followed by careful decantation, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Determine the concentration of the compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility of the compound in the original solvent (e.g., in mg/mL or g/L) by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and provides a rapid assessment of a compound's solubility. This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer, but the principles can be adapted for organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution.

-

Addition of Anti-Solvent: Add the organic solvent of interest to the wells containing the diluted DMSO stock solution. The introduction of the second solvent can induce precipitation if the compound's solubility limit is exceeded.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature. The presence of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or by filtering the samples and analyzing the filtrate concentration via HPLC-UV.

-

Solubility Determination: The kinetic solubility is defined as the concentration at which precipitation is first observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not readily found in the public domain, this guide provides researchers and drug development professionals with a robust framework for its determination. By understanding the structural characteristics of the molecule and applying the detailed experimental protocols provided, scientists can generate the necessary solubility data to advance their research and development efforts. The selection of appropriate solvents and the rigorous application of either the thermodynamic or kinetic solubility methods will ensure reliable and reproducible results, facilitating the effective use of this important chemical intermediate.

A Comprehensive Technical Guide to 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity

IUPAC Name: 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid[1]

Synonyms: 4-N-Boc-2-oxo-piperazine-1-acetic acid, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid, 4-Boc-2-oxopiperazine-1-acetic Acid, 2-oxo-4-boc-1-piperazineacetic acid, 4-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, 4-boc-1-carboxymethylpiperazin-2-one, and numerous other catalog identifiers.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C11H18N2O5 | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| CAS Number | 549506-47-0 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Typically ≥95% | |

| Melting Point | 159-164 °C | [3] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | |

| Storage | Room temperature |

Synthesis and Experimental Protocols

The synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid can be achieved through a two-step process involving the formation of a key intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, followed by N-alkylation.

Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate (Intermediate)

Reaction: Piperazin-2-one is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms.

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnetic stirrer

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperazin-2-one (1 equivalent) in dichloromethane.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the solvent is removed under reduced pressure using a rotary evaporator to yield crude tert-butyl 3-oxopiperazine-1-carboxylate. The product can be further purified by column chromatography if necessary.

Synthesis of 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Final Product)

Reaction: The intermediate, tert-butyl 3-oxopiperazine-1-carboxylate, is N-alkylated using a haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

-

tert-Butyl 3-oxopiperazine-1-carboxylate

-

tert-Butyl bromoacetate

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for hydrolysis

-

Magnetic stirrer

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1 equivalent) in an anhydrous solvent such as DMF or MeCN in a round-bottom flask under an inert atmosphere.

-

Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C and stir for a short period to deprotonate the secondary amine.

-

Add tert-butyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting tert-butyl ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid or a solution of hydrochloric acid.

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

-

Remove the solvent and any excess acid under reduced pressure to yield the final product, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Purification can be achieved by recrystallization or column chromatography.

Application in PROTAC Synthesis: An Experimental Workflow

2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this linker typically involves standard peptide coupling reactions.

Materials:

-

2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (Linker)

-

Ligand for the Protein of Interest (POI) with a suitable functional group (e.g., an amine)

-

Ligand for an E3 ligase (e.g., pomalidomide, VHL ligand) with a suitable functional group (e.g., an amine)

-

Peptide coupling reagents (e.g., HATU, HBTU)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Activation of the Linker: Dissolve 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling with the First Ligand: To the activated linker solution, add the POI ligand (containing an amine, 1 equivalent) dissolved in anhydrous DMF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).

-

Purification of the Intermediate: Purify the resulting linker-POI ligand conjugate by preparative HPLC.

-

Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen of the purified conjugate using acidic conditions (e.g., TFA in dichloromethane).

-

Coupling with the Second Ligand: The deprotected linker-POI ligand conjugate is then coupled to the E3 ligase ligand (containing a carboxylic acid that has been pre-activated, or an amine if the linker's other end is a carboxylic acid) using standard peptide coupling conditions as described in step 1.

-

Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the synthesis and the mechanism of action of a PROTAC utilizing this linker.

Caption: Synthetic pathway for 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.

Caption: General mechanism of action for a PROTAC.

References

Commercial Availability and Technical Guide for 4-N-Boc-2-oxo-piperazine-1-acetic Acid: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of 4-N-Boc-2-oxo-piperazine-1-acetic acid (CAS Number: 549506-47-0). This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. Its bifunctional nature allows for the linkage of a target protein ligand and an E3 ligase ligand, facilitating the targeted degradation of disease-causing proteins.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with pricing varying based on the supplier, purity, and quantity ordered. Below is a summary of representative commercial sources and their offerings.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | AMBH97F05BEA | ≥95% | 100 mg, 250 mg, 1 g, 5 g | $12.65 (100mg), $16.10 (250mg), $57.50 (1g), $172.50 (5g) |

| Santa Cruz Biotechnology | sc-294334 | Not specified | Contact for details | Contact for details[1] |

| Thermo Scientific Chemicals | 432330010 (for 4-N-BOC-2-oxo-piperazine) | 97% | 1 g, 5 g | $80.30 (1g)[2][3] |

| Synblock, Inc. | AB19875 | Not specified | 1 g, 5 g | $128 (1g), $477 (5g) (as of 2017)[4] |

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 549506-47-0[5][6] |

| Molecular Formula | C11H18N2O5[5] |

| Molecular Weight | 258.27 g/mol [6] |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | Room temperature, sealed in a dry environment[6] |

Role in Targeted Protein Degradation

This compound serves as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. This piperazine-based linker is frequently employed in PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The workflow below illustrates the general principle of PROTAC action.

References

- 1. scbt.com [scbt.com]

- 2. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound,Synblock,Inc._Sell Information_Chemical Cloud Database [chemcd.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 549506-47-0 [sigmaaldrich.com]

In-Depth Technical Guide to 4-N-Boc-2-oxo-piperazine-1-acetic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 4-N-Boc-2-oxo-piperazine-1-acetic acid, a pivotal building block in contemporary pharmaceutical research, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a mono-protected piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group on one nitrogen and an acetic acid moiety on the other, with a carbonyl group in the piperazine ring. This strategic arrangement of functional groups makes it a versatile synthetic intermediate.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₅ | --INVALID-LINK--[1] |

| Molecular Weight | 258.27 g/mol | --INVALID-LINK--[1] |

| CAS Number | 549506-47-0 | --INVALID-LINK--[1] |

| Purity | ≥95% | [Various Suppliers][2] |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK--[3] |

| Storage | Room temperature | [Various Suppliers][2] |

| Melting Point | 159-164 °C (for the related compound 4-N-Boc-2-oxo-piperazine) | --INVALID-LINK--[3] |

| XLogP3-AA | -0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and patent literature for analogous compounds. A potential synthetic pathway is outlined below. The synthesis would likely commence with the mono-Boc protection of piperazine, followed by the introduction of the 2-oxo functionality and subsequent alkylation of the remaining free amine with a protected haloacetic acid, followed by deprotection.

A related patent describes the synthesis of N-Boc-piperazine acetic acid hydrochloride from N-Boc-piperazine and ethyl bromoacetate through a two-step reaction of substitution and hydrolysis[4]. This suggests a similar approach could be adapted for the synthesis of the title compound.

Proposed Synthetic Workflow:

General Experimental Considerations (Hypothetical):

-

Step 1: Mono-Boc Protection of Piperazine: Piperazine would be reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or a biphasic system to yield N-Boc-piperazine. Careful control of stoichiometry is crucial to maximize the yield of the mono-protected product.

-

Step 2: Introduction of the 2-oxo group: The oxidation of the piperazine ring at the 2-position of N-Boc-piperazine would be carried out using a suitable oxidizing agent.

-

Step 3: Alkylation: The resulting 4-N-Boc-2-oxo-piperazine would then be N-alkylated at the free secondary amine. This is typically achieved by deprotonation with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like ethyl bromoacetate.

-

Step 4: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is commonly performed using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. Acidification of the reaction mixture would then yield the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, purification methods (e.g., column chromatography, recrystallization), and analytical characterization at each step.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the piperazine ring (multiplets between 3-4 ppm), and the methylene protons of the acetic acid moiety (a singlet around 4 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the piperazine ring, the quaternary carbon of the Boc group, and the various methylene carbons of the piperazine and acetic acid moieties.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the amide and carboxylic acid, N-H stretching (if any residual starting material), and C-H stretching of the alkyl groups. Vendor data indicates that the infrared spectrum conforms to the expected structure[3].

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (258.1216 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery: A Key Linker in PROTACs

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The subject molecule serves as a rigid and versatile linker component in the construction of PROTACs. The Boc-protected amine allows for the selective coupling to either the target protein ligand or the E3 ligase ligand, while the carboxylic acid provides a handle for the subsequent attachment of the other binding moiety. The piperazine ring itself can improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability[5].

Workflow for PROTAC Synthesis and Mechanism of Action:

Conclusion

This compound is a key synthetic intermediate with significant applications in modern drug discovery, particularly as a linker in the design and synthesis of PROTACs. Its well-defined structure and versatile functional groups allow for the controlled assembly of these complex heterobifunctional molecules. Further public disclosure of detailed synthetic protocols and comprehensive analytical data will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

- 1. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-N-BOC-2-oxo-piperazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a ubiquitous feature in a vast array of clinically successful drugs, spanning therapeutic areas from central nervous system disorders to oncology and infectious diseases. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a particular emphasis on their applications in oncology, antimicrobials, and neuropsychopharmacology. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their therapeutic effects.

The Versatility of the Piperazine Moiety

The prevalence of the piperazine core in drug design can be attributed to several key factors. The two nitrogen atoms provide a combination of a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can enhance aqueous solubility and bioavailability.[1][2] The chair conformation of the piperazine ring offers a degree of structural rigidity, which can be beneficial for target binding specificity.[1][2] Furthermore, the secondary amine functionalities at the N1 and N4 positions allow for straightforward and diverse chemical modifications, enabling medicinal chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.[2]

Synthetic Strategies for Piperazine Derivatives

The synthesis of piperazine derivatives can be broadly categorized into methods that construct the piperazine ring and those that functionalize a pre-existing piperazine core.

Ring Synthesis

A common classical approach to piperazine synthesis involves the condensation of an ethylenediamine derivative with a 1,2-dihaloethane or a similar bifunctional electrophile. Another established method is the reductive amination of a diketone with ammonia or a primary amine. More recent advances include palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols, which offer milder reaction conditions and broader substrate scope.[3]

Functionalization of the Piperazine Core

N-alkylation, N-arylation, and N-acylation are the most frequently employed methods for modifying the piperazine scaffold.

-

N-Alkylation: This is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones.

-

N-Arylation: Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forming the N-aryl bond, providing access to a wide range of arylpiperazine derivatives.

-

N-Acylation: The reaction of piperazine with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms amide linkages.

Piperazine Derivatives in Oncology

Piperazine-containing compounds have made a significant impact in the field of oncology, with several approved drugs and numerous candidates in development. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and DNA repair.[1]

Olaparib: A PARP Inhibitor

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP by olaparib leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication, and in the absence of a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: PARP Inhibition by Olaparib in BRCA-Deficient Cancer Cells.

Quantitative Data: Anticancer Activity of Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

| Compound Class | Derivative Example | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| Vindoline-Piperazine Conjugate | Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 | [4] |

| Vindoline-Piperazine Conjugate | Compound 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [4] |

| Benzhydrylpiperazine | Compound 11 | HL-60 | Leukemia | 16.80 | [5] |

| Benzhydrylpiperazine | Compound 11 | Z138 | Lymphoma | 18.50 | [5] |

| Benzhydrylpiperazine | Compound 11 | DND-41 | Leukemia | 19.20 | [5] |

| Piperazine-1,2,3-triazole | Compound 7i | - | - | 5.22 | |

| Piperazine-1,2,3-triazole | Compound 7a | - | - | 5.34 | |

| Benzhydrylpiperazine | Compound 9d | A549 | Lung Cancer | - | [6] |

| Benzhydrylpiperazine | Compound 9d | COLO-205 | Colon Cancer | - | [6] |

| Benzhydrylpiperazine | Compound 9d | MIA-PA-CA-2 | Pancreatic Cancer | - | [6] |

Piperazine Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7]

Structure-Activity Relationship (SAR) of Antimicrobial Piperazines

SAR studies have revealed several key structural features that influence the antimicrobial activity of piperazine derivatives:

-

Substituents on the Aryl Ring: Electron-withdrawing groups such as chloro, bromo, or nitro groups on an aryl ring attached to the piperazine nucleus often enhance antibacterial activity.[8]

-

N-Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is critical. For example, in a series of ciprofloxacin derivatives, modifications at the N-4 position of the piperazine ring significantly impacted the antibacterial spectrum.[7]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles or thiadiazoles, can lead to potent antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected piperazine derivatives against various microbial strains.

| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| Piperazine-Thiadiazole | Compound 6c | E. coli | 8 | [7] |

| Piperazine-Thiadiazole | Compound 4 | S. aureus | 16 | [7] |

| Piperazine-Thiadiazole | Compound 6c | S. aureus | 16 | [7] |

| Piperazine-Thiadiazole | Compound 6d | S. aureus | 16 | [7] |

| Piperazine-Thiadiazole | Compound 6d | B. subtilis | 16 | [7] |

| Piperazine-Thiadiazole | Compound 7b | B. subtilis | 16 | [7] |

| Chalcone-Piperazine | - | C. albicans | 2.22 | [7] |

Piperazine Derivatives in Neuropsychopharmacology

Arylpiperazine derivatives are a cornerstone in the treatment of various central nervous system disorders, including schizophrenia, depression, and anxiety. Their therapeutic effects are primarily mediated through their interaction with dopamine and serotonin receptors.

Atypical Antipsychotics: Aripiprazole

Aripiprazole is an atypical antipsychotic that exhibits a unique pharmacological profile. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is thought to account for its efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Signaling Pathway: Atypical Antipsychotic Action

Caption: Atypical Antipsychotic Receptor Signaling Pathways.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors. This complex pharmacology is believed to enhance serotonergic activity and modulate other neurotransmitter systems, contributing to its antidepressant and pro-cognitive effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.

Synthesis of a 1-Arylpiperazine Derivative

General Procedure for the Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (Compound 18 from a cited study) [6]

-

To a solution of 2-chloro-1-phenylethanone in an appropriate solvent, add an equimolar amount of 1-(3-(trifluoromethyl)phenyl)piperazine and an excess of a base such as sodium carbonate.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow for Synthesis of a 1-Arylpiperazine Derivative

Caption: General workflow for the synthesis of a 1-arylpiperazine derivative.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

-

Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Aseptically apply paper disks impregnated with a known concentration of the test piperazine derivative onto the agar surface.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.

In Vitro Cytotoxicity Assay: MTT Assay

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. The examples highlighted in this guide, from the targeted anticancer therapy of olaparib to the complex neuropsychopharmacology of aripiprazole and the broad-spectrum potential of antimicrobial piperazines, underscore the enduring importance of this heterocyclic core in medicinal chemistry. Future research will undoubtedly continue to leverage the piperazine moiety to address unmet medical needs and to develop the next generation of innovative medicines.

References

- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. quora.com [quora.com]

- 5. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. clyte.tech [clyte.tech]

Methodological & Application

Application Notes and Protocols for the Use of 4-N-Boc-2-oxo-piperazine-1-acetic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Boc-2-oxo-piperazine-1-acetic acid is a bifunctional building block utilized in peptide synthesis to introduce a constrained dipeptide mimic into a peptide sequence. The 2-oxopiperazine scaffold imparts conformational rigidity to the peptide backbone, which can lead to increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic properties of the resulting peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for stepwise elongation of the peptide chain, while the acetic acid moiety provides the point of attachment to the growing peptide. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Applications

-

Constrained Dipeptide Mimic: The rigid 2-oxopiperazine ring serves as a surrogate for a dipeptide unit, locking the torsional angles and presenting the side chains in a defined orientation. This is particularly useful for probing the bioactive conformation of a peptide.

-

Improved Proteolytic Stability: The non-natural piperazine backbone is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the modified peptide.

-

Scaffold for Peptidomimetics: The piperazine ring can be further functionalized to introduce diverse chemical moieties, making it a versatile scaffold in the design of novel drug candidates.[1]

Data Presentation

The efficiency of coupling this compound to a resin-bound peptide is dependent on the choice of coupling reagents and reaction conditions. Below is a comparative summary of common coupling methods. The presented data is representative and optimization for specific sequences is recommended.

| Coupling Reagent | Activating Additive | Base | Solvent | Coupling Time (h) | Representative Yield (%) |

| DIC | HOBt | - | DMF/DCM (1:1) | 4 | 85-95 |

| HBTU | - | DIPEA | DMF | 2 | 90-98 |

| HATU | - | DIPEA | DMF | 1.5 | 95-99 |

| PyBOP | - | DIPEA | DMF | 2 | 90-98 |

DIC: N,N'-Diisopropylcarbodiimide; HOBt: Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) on a manual or automated synthesizer.

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

This compound

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., DIC/HOBt or HATU)

-

Piperidine (for Fmoc chemistry comparison if needed)

-

Acetonitrile (ACN)

-

Diethyl ether

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling and Preparation:

-

Place the resin in the synthesis vessel and wash with DMF (3 x 5 mL/g resin).

-

Swell the resin in DCM (10 mL/g resin) for 1 hour.

-

Perform the synthesis of the initial peptide sequence on the resin according to standard Boc-SPPS protocols.[2]

-

-

Boc-Deprotection of the N-terminal Amino Acid:

-

Wash the resin-bound peptide with DCM (3 x 10 mL/g resin).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin), isopropanol (2 x 10 mL/g resin), and DCM (3 x 10 mL/g resin).

-

-

Neutralization:

-

Wash the resin with DMF (3 x 10 mL/g resin).

-

Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5 x 10 mL/g resin).

-

-

Coupling of this compound (HATU activation):

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated solution to the resin.

-

Agitate the reaction mixture at room temperature for 1.5-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-